Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant importance in medicinal chemistry and material science. This particular compound is characterized by the presence of an amino group, a chlorophenyl group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. The reaction typically proceeds under mild conditions and yields aminothiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Gewald reaction or other condensation reactions that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
Comparison: Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate is unique due to the position of the chlorophenyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
Molecular Formula |
C13H12ClNO2S |
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Molecular Weight |
281.76 g/mol |
IUPAC Name |
ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-11(15)9(7-18-12)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3 |
InChI Key |
JQTNRPSXDXYMTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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